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Compound of Interest

Compound Name: 3,4-Dehydro Cilostazol-d11

Cat. No.: B563046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dehydro Cilostazol-d11, a key

metabolite of the antiplatelet and vasodilatory drug, Cilostazol. This document details its

chemical and pharmacological properties, analytical methodologies, and its role in the

mechanism of action of its parent compound.

Introduction
3,4-Dehydro Cilostazol, also known as OPC-13015, is the primary and most active metabolite

of Cilostazol.[1][2] The deuterated version, 3,4-Dehydro Cilostazol-d11, serves as a crucial

internal standard for its quantitative analysis in biological matrices, particularly in

pharmacokinetic and bioequivalence studies.[3][4] Understanding the properties and behavior

of this metabolite is essential for a complete comprehension of Cilostazol's therapeutic effects

and for the development of new drug candidates.

Chemical and Physical Properties
3,4-Dehydro Cilostazol-d11 is a stable, isotopically labeled form of the active metabolite of

Cilostazol. Its chemical structure and key properties are summarized in the table below.
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Property Value Reference

Chemical Name

6-[4-(1-Cyclohexyl-d11-1H-

tetrazol-5-yl)butoxy]-2(1H)-

quinolinone

[5]

Synonyms OPC 13015-d11 [5]

CAS Number 1073608-13-5 [6]

Molecular Formula C₂₀H₁₄D₁₁N₅O₂ [6]

Molecular Weight 378.52 g/mol [6]

Appearance Solid (presumed)

Solubility Soluble in DMSO [7]

Pharmacological Properties
Mechanism of Action
Like its parent compound, 3,4-Dehydro Cilostazol is a potent and selective inhibitor of

phosphodiesterase 3 (PDE3).[7] PDE3 is an enzyme that degrades cyclic adenosine

monophosphate (cAMP), a key second messenger in various cellular processes. By inhibiting

PDE3, 3,4-Dehydro Cilostazol increases intracellular cAMP levels in platelets and vascular

smooth muscle cells. This elevation in cAMP leads to two primary physiological effects:

Inhibition of Platelet Aggregation: Increased cAMP levels in platelets activate Protein Kinase

A (PKA), which in turn inhibits the release of calcium and the activation of glycoprotein IIb/IIIa

receptors, crucial steps in platelet aggregation.

Vasodilation: In vascular smooth muscle cells, elevated cAMP activates PKA, which

phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the

phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.

Potency
3,4-Dehydro Cilostazol is significantly more potent than its parent compound. In vitro data

indicates that it is approximately 4 to 7 times more active as a PDE3 inhibitor than Cilostazol.[2]
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The IC₅₀ of Cilostazol against PDE3A is approximately 0.2 µM. Based on its relative potency,

the estimated IC₅₀ for 3,4-Dehydro Cilostazol would be in the range of 28 to 50 nM.

Pharmacokinetics
Following oral administration of Cilostazol, 3,4-Dehydro Cilostazol is formed through

metabolism by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.[7] While

Cilostazol is the predominant circulating compound, 3,4-Dehydro Cilostazol reaches significant

plasma concentrations and, due to its higher potency, contributes substantially to the overall

pharmacological effect.[2] The protein binding of 3,4-dehydro-cilostazol is high, at

approximately 97.4%.[1]

Experimental Protocols
Synthesis of 3,4-Dehydro Cilostazol-d11
A specific, detailed experimental protocol for the synthesis of 3,4-Dehydro Cilostazol-d11 is

not readily available in the public domain. However, its synthesis would likely involve a multi-

step process starting from deuterated cyclohexanone to introduce the d11-cyclohexyl moiety.

The subsequent steps would likely mirror the synthesis of unlabeled Cilostazol, followed by a

dehydrogenation step to introduce the double bond in the quinolinone ring. One potential,

though not explicitly detailed for the deuterated compound, synthetic route for the unlabeled

3,4-Dehydro Cilostazol involves the dehydrogenation of Cilostazol.

Quantitative Analysis in Human Plasma by UPLC-MS/MS
The following protocol is adapted from a validated method for the simultaneous determination

of Cilostazol and 3,4-Dehydro Cilostazol in human plasma, where 3,4-Dehydro Cilostazol-d11
is used as an internal standard.[3][4]

4.2.1. Sample Preparation (Solid Phase Extraction)

To 100 µL of human plasma, add 25 µL of an internal standard working solution (containing

3,4-Dehydro Cilostazol-d11).

Vortex the mixture for 30 seconds.

Add 100 µL of 2% v/v formic acid in water and vortex for another 30 seconds.
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Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

Wash the cartridge with 1 mL of 10% methanol in water.

Elute the analytes with 1 mL of methanol.

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. Chromatographic Conditions

System: Ultra-Performance Liquid Chromatography (UPLC) system.

Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

Mobile Phase: 10 mM ammonium formate in water (pH 5.0, adjusted with formic acid) and

acetonitrile (ratio will need to be optimized, e.g., 30:70 v/v).

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40°C.

4.2.3. Mass Spectrometric Conditions

System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Ionization Mode: Positive.

Multiple Reaction Monitoring (MRM) Transitions:

3,4-Dehydro Cilostazol: m/z 368.2 → 286.3

3,4-Dehydro Cilostazol-d11: m/z 379.2 → 286.2

Linear Range: This method is typically linear over a concentration range of 0.5 to 500 ng/mL for

3,4-Dehydro Cilostazol.[4] Recovery: The extraction recovery for 3,4-Dehydro Cilostazol using
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this method is typically high, around 95-97%.[3]
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Caption: Mechanism of action of 3,4-Dehydro Cilostazol.

Experimental Workflow
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Caption: Workflow for quantitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-[4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL) BUTOXY]-2(1H)-QUINOLINONE | 73963-
62-9 [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b563046?utm_src=pdf-body-img
https://www.benchchem.com/product/b563046?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1220546.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1220546.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. GSRS [precision.fda.gov]

3. medchemexpress.com [medchemexpress.com]

4. Enhancement of solubility and dissolution of cilostazol by solid dispersion technique -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a
phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-
activated K+ channels in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

6. EP2527336A1 - Deuterated analogues of cilostazol - Google Patents
[patents.google.com]

7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

To cite this document: BenchChem. [3,4-Dehydro Cilostazol-d11: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b563046#what-is-3-4-dehydro-cilostazol-d11-and-its-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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